molecular formula C14H10O8 B1210052 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid CAS No. 30048-34-1

2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid

Cat. No. B1210052
CAS RN: 30048-34-1
M. Wt: 306.22 g/mol
InChI Key: GRXIELRCPYIEQI-UHFFFAOYSA-N
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Description

“2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid” is a chemical compound . It is found in certain species such as Plinia cauliflora and Papaver rhoeas . It has a mass of 320.053217344 dalton and a chemical formula of C₁₅H₁₂O₈ .


Synthesis Analysis

The cleavage of quercetin by an enzyme, followed by the action of gut esterases on the intermediate product [2-(3,4-dihydroxybenzoyloxy)-4,6-dihydroxybenzoate], can result in the production of 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) and 3,4-dihydroxybenzoic acid (3,4-DHBA) . Another study suggests that the oxidation of quercetin by air oxygen in water and aqueous ethanol solutions under mild conditions results in the formation of 4,6-dihydroxy-2-(3,4-dihydroxybenzoyloxy)benzoic acid .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid” is represented by the canonical SMILES string: O=C(O)CC=1C(O)=CC(O)=CC1OC(=O)C2=CC=C(O)C(O)=C2 .


Chemical Reactions Analysis

The oxidation of quercetin by air oxygen takes place in water and aqueous ethanol solutions under mild conditions, namely in moderately-basic media (pH 8-10) at ambient temperature and in the absence of any radical initiators, without enzymatic catalysis or irradiation of the reaction media by light . The principal reaction products are typical of other oxidative degradation processes of quercetin, namely 3,4-dihydroxy-benzoic (protocatechuic) and 2,4,6-trihydroxybenzoic (phloroglucinic) acids, as well as the decarboxylation product of the latter – 1,3,5-trihydroxybenzene (phloroglucinol) .

Scientific Research Applications

Antioxidant and Anti-radical Activities

Phenolic acids, including variants similar to 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid, have been extensively studied for their antioxidant and anti-radical properties. Research by Sroka and Cisowski (2003) demonstrated the strong antioxidant and scavenging abilities of phenolic acids, particularly those with multiple hydroxyl groups bonded to the aromatic ring in an ortho position. They found that the antioxidant and anti-radical activity correlated positively with the number of hydroxyl groups on the aromatic ring, indicating the potential efficacy of compounds like 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid in these roles (Sroka & Cisowski, 2003).

Wastewater Treatment

2,4-Dihydroxybenzoic acid, a compound related to 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid, has been applied in wastewater treatment. A study by De Lima Leite et al. (2003) explored the electrochemical oxidation of 2,4-dihydroxybenzoic acid for wastewater treatment, indicating the potential use of similar compounds in environmental applications. They found that electrochemical methods could effectively degrade pollutants like 2,4-dihydroxybenzoic acid, suggesting a possible role for 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid in similar contexts (De Lima Leite et al., 2003).

Radical Scavenging in Flavonoids

Krishnamachari, Levine, and Paré (2002) researched the role of flavonoid oxidation and identified various oxidized flavonoid derivatives, including 2-(3,4-dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid. They discovered that this compound was generated from a common carbocation intermediate in the presence of reactive oxygen species (ROS), highlighting its importance in flavonoid chemistry and potential therapeutic applications (Krishnamachari, Levine, & Paré, 2002).

Electrosynthesis and Electroanalytical Studies

Electrochemical studies have been conducted on related compounds, such as 3,4-dihydroxybenzoic acid. For example, Golabi and Nematollahi (1997) investigated its electrochemical oxidation in the presence of different nucleophiles, demonstrating its potential in the synthesis of various organic compounds. This research indicates the versatility of dihydroxybenzoic acids in electro-organic synthesis, which could extend to 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid as well (Golabi & Nematollahi, 1997).

properties

IUPAC Name

2-(3,4-dihydroxybenzoyl)oxy-4,6-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O8/c15-7-4-10(18)12(13(19)20)11(5-7)22-14(21)6-1-2-8(16)9(17)3-6/h1-5,15-18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXIELRCPYIEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)OC2=CC(=CC(=C2C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184106
Record name Benzoic acid, 2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid

CAS RN

30048-34-1
Record name 2-Protocatechuoyl phloroglucinol carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30048-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030048341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
BM Fahlman, ES Krol - Journal of Photochemistry and Photobiology B …, 2009 - Elsevier
The flavonol quercetin is believed to provide protection against ultraviolet (UV) radiation-induced damage in plants. As part of our investigations into the potential for quercetin to protect …
Number of citations: 82 www.sciencedirect.com
V Krishnamachari, LH Levine… - Journal of agricultural and …, 2002 - ACS Publications
Four oxidized flavonoid derivatives generated from reacting quercetin (a pentahydroxylated flavone) with the peroxyl radical generator 2,2‘-azobis-isobutyronitrile (AIBN) were isolated …
Number of citations: 178 pubs.acs.org
FJ Simpson, N Narasimhachari… - Canadian Journal of …, 1963 - cdnsciencepub.com
Aspergillus flavus produces an adaptive enzyme (or enzymes) that cleaves the heterocyclic ring of 1 mole of quercetin using 1 mole of oxygen to yield 1 mole of carbon monoxide and 1 …
Number of citations: 33 cdnsciencepub.com
JJ Child, FJ Simpson… - Canadian Journal of …, 1963 - cdnsciencepub.com
Aspergillus flavus produces an inducible esterase that hydrolyzes the depside, 2-(3′,4′-dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid. The activity of this enzyme may be followed …
Number of citations: 14 cdnsciencepub.com
P Kosina, A Ryšavá, J Vostálová, B Papoušková… - … of Photochemistry and …, 2022 - Elsevier
Silymarin (SM), a complex mixture of polyphenols, flavonolignans and flavonoids, isolated from milk thistle seeds (Silybum marianum L. Gaertn., Asteraceae), is widely accepted as a …
Number of citations: 1 www.sciencedirect.com
S Hoof, C Limberg - Zeitschrift für anorganische und allgemeine …, 2019 - Wiley Online Library
Aiming at structural and functional mimics of the active site of the Ni II containing quercetin‐2,4‐dioxygenase Ni II flavonolate complexes Tp*NiX [Tp* = hydrotris(3,5‐dimethyl)…
Number of citations: 9 onlinelibrary.wiley.com
A Zhou, S Kikandi, OA Sadik - Electrochemistry Communications, 2007 - Elsevier
This paper reports the first complete isolation, characterization and structural elucidation of 18 intermediates following the electrochemical oxidation of quercetin and provides a …
Number of citations: 127 www.sciencedirect.com
LCM Bouwens, YE Bruggeman - Organic process research & …, 2002 - ACS Publications
A novel way of deoxygenating food products by oxygen scavenging enzymes has been developed, especially suitable for food products comprising mono or polyunsaturated fatty acids …
Number of citations: 2 pubs.acs.org
SB Brown, V Rajananda, JA Holroyd… - Biochemical …, 1982 - ncbi.nlm.nih.gov
The mechanism of quercetin oxygenation, which is formally analogous to haem degradation, was studied by using 18O labelling. In both the enzymic oxygenation (catalysed by …
Number of citations: 50 www.ncbi.nlm.nih.gov
HM Awad, MG Boersma, J Vervoort… - Archives of Biochemistry …, 2000 - Elsevier
The oxidation of quercetin by horseradish peroxidase/H 2 O 2 was studied in the absence but especially also in the presence of glutathione (GSH). HPLC analysis of the reaction …
Number of citations: 217 www.sciencedirect.com

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